molecular formula C6H3N3S B13143246 2-(Thiazol-2(3H)-ylidene)malononitrile

2-(Thiazol-2(3H)-ylidene)malononitrile

Cat. No.: B13143246
M. Wt: 149.18 g/mol
InChI Key: PPOXHTAORVGAPF-UHFFFAOYSA-N
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Description

2-(Thiazol-2(3H)-ylidene)malononitrile is a heterocyclic compound containing a thiazole ring fused with a malononitrile moiety. Thiazole derivatives are known for their wide range of biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazol-2(3H)-ylidene)malononitrile typically involves the reaction of thiosemicarbazide with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions usually involve refluxing the reactants in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important considerations in industrial processes to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(Thiazol-2(3H)-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitrile groups can lead to the formation of primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Thiazol-2(3H)-ylidene)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiazol-2(3H)-ylidene)malononitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiazol-2(3H)-ylidene)malononitrile is unique due to its combination of a thiazole ring with a malononitrile moiety, which imparts distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C6H3N3S

Molecular Weight

149.18 g/mol

IUPAC Name

2-(3H-1,3-thiazol-2-ylidene)propanedinitrile

InChI

InChI=1S/C6H3N3S/c7-3-5(4-8)6-9-1-2-10-6/h1-2,9H

InChI Key

PPOXHTAORVGAPF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C(C#N)C#N)N1

Origin of Product

United States

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